Cas no 101718-15-4 (2-benzyl(2-hydroxyethyl)amino-1-(4-methylphenyl)ethan-1-one)

2-Benzyl(2-hydroxyethyl)amino-1-(4-methylphenyl)ethan-1-one is a specialized organic compound featuring a benzyl-substituted aminoethanol moiety linked to a 4-methylphenyl ketone group. This structure imparts unique reactivity, making it valuable in synthetic chemistry, particularly as an intermediate in the preparation of pharmaceuticals, agrochemicals, and fine chemicals. The presence of both hydroxyl and amino functionalities enhances its versatility in nucleophilic and condensation reactions. Its well-defined molecular architecture ensures consistent performance in multi-step syntheses, while the aromatic and aliphatic components contribute to solubility in a range of organic solvents. The compound’s stability under controlled conditions further supports its utility in research and industrial applications.
2-benzyl(2-hydroxyethyl)amino-1-(4-methylphenyl)ethan-1-one structure
101718-15-4 structure
Product Name:2-benzyl(2-hydroxyethyl)amino-1-(4-methylphenyl)ethan-1-one
CAS No:101718-15-4
MF:C18H21NO2
MW:283.36484503746
CID:5185592
PubChem ID:46741278
Update Time:2025-05-21

2-benzyl(2-hydroxyethyl)amino-1-(4-methylphenyl)ethan-1-one Chemical and Physical Properties

Names and Identifiers

    • Ethanone, 2-[(2-hydroxyethyl)(phenylmethyl)amino]-1-(4-methylphenyl)-
    • 2-benzyl(2-hydroxyethyl)amino-1-(4-methylphenyl)ethan-1-one
    • Inchi: 1S/C18H21NO2/c1-15-7-9-17(10-8-15)18(21)14-19(11-12-20)13-16-5-3-2-4-6-16/h2-10,20H,11-14H2,1H3
    • InChI Key: CQYPBLCCIJTVDZ-UHFFFAOYSA-N
    • SMILES: C(=O)(C1=CC=C(C)C=C1)CN(CCO)CC1=CC=CC=C1

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Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-110923-0.05g
2-[benzyl(2-hydroxyethyl)amino]-1-(4-methylphenyl)ethan-1-one
101718-15-4 95%
0.05g
$81.0 2023-10-27
Enamine
EN300-110923-0.1g
2-[benzyl(2-hydroxyethyl)amino]-1-(4-methylphenyl)ethan-1-one
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Enamine
EN300-110923-0.25g
2-[benzyl(2-hydroxyethyl)amino]-1-(4-methylphenyl)ethan-1-one
101718-15-4 95%
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$172.0 2023-10-27
Enamine
EN300-110923-0.5g
2-[benzyl(2-hydroxyethyl)amino]-1-(4-methylphenyl)ethan-1-one
101718-15-4 95%
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$320.0 2023-10-27
Enamine
EN300-110923-1.0g
2-[benzyl(2-hydroxyethyl)amino]-1-(4-methylphenyl)ethan-1-one
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$428.0 2023-06-10
Enamine
EN300-110923-2.5g
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Enamine
EN300-110923-5.0g
2-[benzyl(2-hydroxyethyl)amino]-1-(4-methylphenyl)ethan-1-one
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$1240.0 2023-06-10
Enamine
EN300-110923-10.0g
2-[benzyl(2-hydroxyethyl)amino]-1-(4-methylphenyl)ethan-1-one
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Enamine
EN300-110923-1g
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Additional information on 2-benzyl(2-hydroxyethyl)amino-1-(4-methylphenyl)ethan-1-one

Comprehensive Overview of 2-benzyl(2-hydroxyethyl)amino-1-(4-methylphenyl)ethan-1-one (CAS No. 101718-15-4)

2-benzyl(2-hydroxyethyl)amino-1-(4-methylphenyl)ethan-1-one, with the CAS number 101718-15-4, is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research. This compound, often referred to by its systematic name, belongs to the class of amino ketones, which are known for their versatile applications in medicinal chemistry and material science. The presence of both benzyl and hydroxyethyl functional groups in its structure contributes to its unique reactivity and potential utility in drug synthesis.

In recent years, the demand for 2-benzyl(2-hydroxyethyl)amino-1-(4-methylphenyl)ethan-1-one has increased due to its role as an intermediate in the synthesis of bioactive molecules. Researchers have explored its potential in developing central nervous system (CNS) agents and anti-inflammatory compounds, aligning with the growing focus on neurodegenerative diseases and chronic inflammation. The compound's CAS No. 101718-15-4 is frequently searched in academic databases, reflecting its relevance in cutting-edge research.

The synthesis of 2-benzyl(2-hydroxyethyl)amino-1-(4-methylphenyl)ethan-1-one involves multi-step organic reactions, including alkylation and amination processes. Its hydroxyethyl moiety enhances solubility in polar solvents, making it suitable for aqueous-phase reactions—a feature highly valued in green chemistry initiatives. This aligns with the global trend toward sustainable synthesis and eco-friendly pharmaceuticals, topics frequently queried in search engines by industry professionals.

Analytical characterization of CAS 101718-15-4 typically employs techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC). These methods confirm the compound's purity and structural integrity, critical for its use in high-value applications. The 4-methylphenyl group in its structure has been studied for its electron-donating effects, which influence the compound's reactivity in electrophilic aromatic substitution reactions—a subject of interest in organic chemistry forums.

From a commercial perspective, 2-benzyl(2-hydroxyethyl)amino-1-(4-methylphenyl)ethan-1-one is supplied by specialty chemical manufacturers under strict quality control protocols. Its CAS registry number 101718-15-4 serves as a unique identifier in procurement databases, ensuring accurate sourcing for research institutions. The compound's stability under ambient conditions and compatibility with common reagents make it a practical choice for laboratory-scale experiments.

Emerging studies suggest potential applications of 101718-15-4 in photodynamic therapy and fluorescence imaging, areas experiencing rapid growth due to advancements in medical diagnostics. This connects to frequently searched terms like "bioimaging probes" and "therapeutic agents," highlighting the compound's interdisciplinary appeal. Researchers are also investigating its derivatives for enzyme inhibition properties, particularly targeting kinases involved in cellular signaling pathways.

Regulatory compliance for 2-benzyl(2-hydroxyethyl)amino-1-(4-methylphenyl)ethan-1-one follows standard chemical safety guidelines, with Material Safety Data Sheets (MSDS) available for industrial handling. While not classified as hazardous under normal conditions, proper laboratory practices are recommended when working with this amino ketone derivative. Its environmental fate and biodegradability are subjects of ongoing study, addressing the increasing search queries about "green chemical alternatives."

In summary, CAS No. 101718-15-4 represents a chemically intriguing and functionally diverse compound with expanding applications in life sciences. Its structural features—the benzyl ring, hydroxyethyl chain, and methylphenyl group—offer multiple sites for chemical modification, making it a valuable scaffold in drug discovery pipelines. As research continues to uncover new utilities for this molecule, its presence in scientific literature and patent filings is expected to grow significantly.

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